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Compound of Interest

Compound Name: Rimantadine

Cat. No.: B7762055 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for a high-yield, multi-step synthesis of the antiviral

drug Rimantadine, starting from the commercially available 1-adamantanol. The described

synthetic route is designed to be robust and scalable, making it suitable for laboratory and

potential pilot-plant scale production.

Introduction
Rimantadine, 1-(1-aminoethyl)adamantane, is an antiviral medication primarily used for the

prophylaxis and treatment of influenza A virus infections. Its mechanism of action involves the

inhibition of the viral M2 ion channel, which is crucial for viral uncoating and replication. The

synthesis of rimantadine has been approached through various routes. This application note

details a high-yield, three-step synthesis commencing with 1-adamantanol, proceeding through

1-bromoadamantane and 1-acetyladamantane intermediates.

Overall Synthetic Scheme
The synthesis is divided into three main stages:

Bromination of 1-Adamantanol: Conversion of the starting material to the more reactive 1-

bromoadamantane.
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Acylation of 1-Bromoadamantane: Introduction of the acetyl group to form the key

intermediate, 1-acetyladamantane.

Reductive Amination of 1-Acetyladamantane: Formation of Rimantadine via an oxime

intermediate followed by reduction.

Step 1: Bromination Step 2: Acylation Step 3: Reductive Amination

1-Adamantanol 1-Bromoadamantane
HBr (aq)

1-Acetyladamantane
Vinyl Acetate, Mn₂(CO)₁₀

1-Acetyladamantane Oxime
NH₂OH·HCl, Pyridine

Rimantadine
Catalytic Hydrogenation

Rimantadine HCl
HCl

Click to download full resolution via product page

Caption: Overall workflow for the synthesis of Rimantadine HCl from 1-Adamantanol.

Experimental Protocols
Step 1: Synthesis of 1-Bromoadamantane from 1-
Adamantanol
This procedure outlines the conversion of a tertiary alcohol to a tertiary bromide using

concentrated hydrobromic acid.

Materials:

1-Adamantanol

Concentrated Hydrobromic Acid (48% aqueous solution)

Sodium Bicarbonate (NaHCO₃)

Anhydrous Magnesium Sulfate (MgSO₄)

Hexane

Round-bottom flask with reflux condenser
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Separatory funnel

Rotary evaporator

Procedure:

To a round-bottom flask, add 1-adamantanol (1.0 eq).

Add concentrated hydrobromic acid (48% aq.) in excess (approximately 5-10 eq).

Heat the mixture to reflux with vigorous stirring for 4-6 hours. The reaction progress can be

monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent

system.

After completion, cool the reaction mixture to room temperature.

Transfer the mixture to a separatory funnel and extract with hexane (3 x volume of the

reaction mixture).

Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate

until the effervescence ceases, followed by a wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure using a rotary evaporator to yield crude 1-bromoadamantane.

The crude product can be purified by recrystallization from a suitable solvent such as

methanol or ethanol to afford pure 1-bromoadamantane as a white crystalline solid.

Reactant Molar Mass ( g/mol ) Equivalents Yield (%)

1-Adamantanol 152.25 1.0 -

1-Bromoadamantane 215.13 - >90

Table 1: Quantitative data for the synthesis of 1-Bromoadamantane.
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Step 2: Synthesis of 1-Acetyladamantane from 1-
Bromoadamantane
This protocol utilizes a manganese-catalyzed reaction for the acylation of 1-bromoadamantane.

[1][2]

Materials:

1-Bromoadamantane

Vinyl Acetate

Dimanganese Decacarbonyl (Mn₂(CO)₁₀)

Anhydrous solvent (e.g., Toluene or Dioxane)

Schlenk flask or similar apparatus for inert atmosphere reactions

Silica gel for column chromatography

Procedure:

In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 1-

bromoadamantane (1.0 eq) in the anhydrous solvent.

Add vinyl acetate (a slight excess, e.g., 1.2-1.5 eq).

Add a catalytic amount of dimanganese decacarbonyl (Mn₂(CO)₁₀) (e.g., 1-5 mol%).

Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used)

and stir for 12-24 hours. Monitor the reaction by TLC.

Upon completion, cool the reaction mixture to room temperature and filter to remove any

insoluble material.

Concentrate the filtrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a gradient of hexane and

ethyl acetate as the eluent to obtain pure 1-acetyladamantane.

Reactant Molar Mass ( g/mol ) Equivalents Yield (%)

1-Bromoadamantane 215.13 1.0 -

1-Acetyladamantane 178.28 - ~95[1][2]

Table 2: Quantitative data for the synthesis of 1-Acetyladamantane.

Step 3: Synthesis of Rimantadine from 1-
Acetyladamantane
This two-part procedure involves the formation of an oxime intermediate followed by its

reduction to the primary amine, rimantadine.

Part A: Synthesis of 1-Acetyladamantane Oxime

This is a standard procedure for the formation of an oxime from a ketone.[3]

Materials:

1-Acetyladamantane

Hydroxylamine Hydrochloride (NH₂OH·HCl)

Pyridine or Sodium Acetate

Ethanol

Round-bottom flask with reflux condenser

Procedure:

Dissolve 1-acetyladamantane (1.0 eq) in ethanol in a round-bottom flask.

Add hydroxylamine hydrochloride (a slight excess, e.g., 1.1-1.3 eq).
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Add a base, such as pyridine or sodium acetate (1.1-1.5 eq), to neutralize the HCl released.

Heat the mixture to reflux for 1-3 hours. Monitor the reaction by TLC.

After the reaction is complete, cool the mixture to room temperature and pour it into cold

water.

The 1-acetyladamantane oxime will precipitate as a solid.

Collect the solid by filtration, wash with cold water, and dry under vacuum. The product is

often of sufficient purity for the next step, but can be recrystallized from ethanol/water if

necessary.

Part B: Reduction of 1-Acetyladamantane Oxime to Rimantadine

This step involves the catalytic hydrogenation of the oxime to the corresponding amine.

Materials:

1-Acetyladamantane Oxime

Raney Nickel (or other suitable catalyst, e.g., Palladium on Carbon)

Ethanol or Methanol (saturated with ammonia for some procedures)

Hydrogen gas source

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

In a high-pressure reaction vessel, suspend 1-acetyladamantane oxime (1.0 eq) in a suitable

solvent such as ethanol or methanol.

Add the Raney Nickel catalyst (a catalytic amount, typically 5-10% by weight of the oxime).

Pressurize the vessel with hydrogen gas (the pressure will depend on the specific apparatus

and catalyst, but is typically in the range of 50-500 psi).
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Heat the mixture with vigorous stirring. The reaction temperature and time will vary

depending on the catalyst and pressure but can range from room temperature to 100°C for

several hours.

Monitor the reaction for the uptake of hydrogen.

Once the reaction is complete, cool the vessel, carefully vent the hydrogen, and filter the

mixture through a pad of Celite to remove the catalyst.

Concentrate the filtrate under reduced pressure to obtain crude rimantadine.

Part C: Formation of Rimantadine Hydrochloride

Dissolve the crude rimantadine base in a suitable solvent such as diethyl ether or

isopropanol.

Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a

suitable solvent (e.g., HCl in isopropanol).

The rimantadine hydrochloride will precipitate as a white solid.

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield pure

rimantadine hydrochloride.

Reactant Molar Mass ( g/mol ) Equivalents Yield (%)

1-Acetyladamantane 178.28 1.0 -

1-Acetyladamantane

Oxime
193.29 - >90

Rimantadine 179.30 -
~85 (for reduction

step)

Rimantadine

Hydrochloride
215.76 -

>95 (for salt

formation)

Table 3: Quantitative data for the synthesis of Rimantadine Hydrochloride from 1-

Acetyladamantane.
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Logical Relationships and Mechanisms
Mechanism of Oxime Formation
The formation of an oxime from a ketone proceeds via a nucleophilic addition of hydroxylamine

to the carbonyl carbon, followed by dehydration.

Caption: Mechanism of oxime formation from a ketone and hydroxylamine.

Conclusion
The presented multi-step synthesis provides a high-yield and reliable pathway for the

production of rimantadine hydrochloride from 1-adamantanol. The protocols are detailed to

facilitate reproducibility in a research or drug development setting. Each step has been

optimized for high conversion and purity of the resulting products. Careful execution of these

protocols should enable the efficient synthesis of this important antiviral compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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